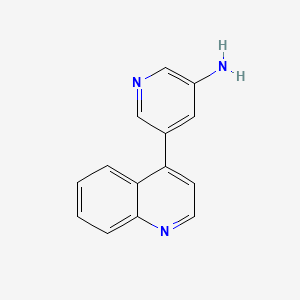

![molecular formula C14H9FO4 B596445 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 1261977-27-8](/img/structure/B596445.png)

6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

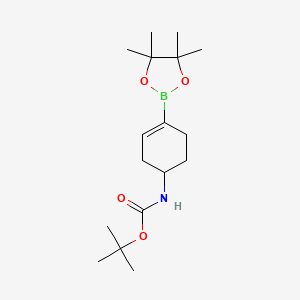

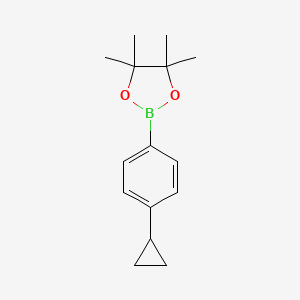

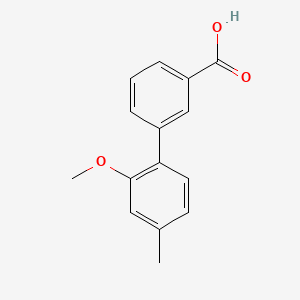

6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid, also known as 6F-BPDCA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. 6F-BPDCA is a fluoro-substituted derivative of the traditional biphenyl-3,3'-dicarboxylic acid (BPDCA), and it has been shown to possess a number of interesting and potentially useful chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

Specific Scientific Field

Summary of the Application

The compound has been used in the synthesis of a novel anticancer agent, NSC 368390 . This agent has demonstrated antitumor activity against L1210 leukemia and B16 melanoma .

Methods of Application

The compound was used in the synthesis of NSC 368390, which was then tested against various cancer types . The compound was administered in various ways including intraperitoneally (i.p.), intravenously (i.v.), subcutaneously (s.c.), or orally (p.o.) .

Results or Outcomes

In initial studies with L1210 leukemia, the compound caused an increase in life span of >80% . It also inhibited the growth of the MX-1 breast, LX-1 lung, BL/STX-1 stomach, and CX-1 colon carcinomas by >90% .

Application in Organic Synthesis

Specific Scientific Field

Summary of the Application

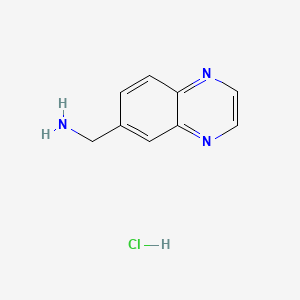

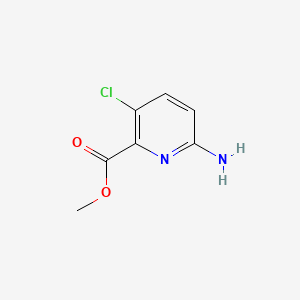

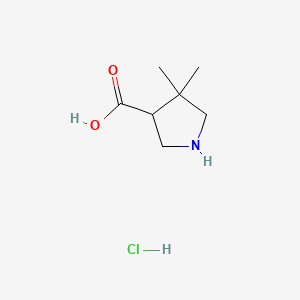

The compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .

Methods of Application

A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Results or Outcomes

The target products were obtained with 55–92% yields in relatively short reaction times .

Application in Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis

Specific Scientific Field

Summary of the Application

The compound has been used in the study of the mechanism of action of the novel anticancer agent NSC 368390 . This agent inhibits a step in the de novo biosynthetic pathway leading to uridine 5′-monophosphate .

Methods of Application

The compound was used in the synthesis of NSC 368390, which was then tested against various cancer types . The compound was administered in various ways including intraperitoneally (i.p.), intravenously (i.v.), subcutaneously (s.c.), or orally (p.o.) .

Results or Outcomes

The results showed that NSC 368390 was a potent inhibitor of dihydroorotate dehydrogenase, the fourth enzyme in the pathway . This study demonstrates that NSC 368390 exerts its tumoricidal effect by inhibiting a step in de novo pyrimidine biosynthesis resulting in the depletion of critical precursors for RNA and DNA synthesis .

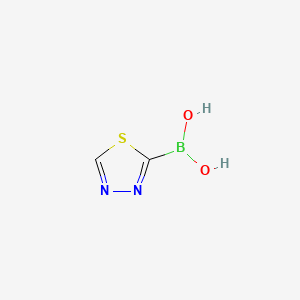

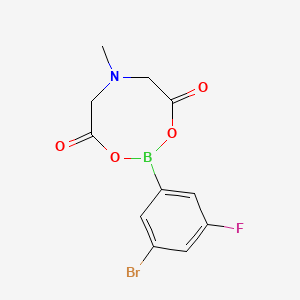

Application in Suzuki–Miyaura Coupling

Summary of the Application

The compound has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Methods of Application

The compound was used in the synthesis of various organic compounds via the Suzuki–Miyaura coupling reaction . The reaction conditions were optimized for the specific substrates used .

Results or Outcomes

The Suzuki–Miyaura coupling reaction using this compound was successful, and the desired products were obtained .

Eigenschaften

IUPAC Name |

3-(3-carboxyphenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJDNRSWYBPIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683333 |

Source

|

| Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

CAS RN |

1261977-27-8 |

Source

|

| Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)